6,7-dimethyl5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 6,7-dimethyl5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 339113-64-3
VCID: VC5212098
InChI: InChI=1S/C16H13Cl2NO5S/c1-23-15(20)12-11-6-25(22)7-19(11)14(13(12)16(21)24-2)8-3-4-9(17)10(18)5-8/h3-5H,6-7H2,1-2H3
SMILES: COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C16H13Cl2NO5S
Molecular Weight: 402.24

6,7-dimethyl5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

CAS No.: 339113-64-3

Cat. No.: VC5212098

Molecular Formula: C16H13Cl2NO5S

Molecular Weight: 402.24

* For research use only. Not for human or veterinary use.

6,7-dimethyl5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate - 339113-64-3

Specification

CAS No. 339113-64-3
Molecular Formula C16H13Cl2NO5S
Molecular Weight 402.24
IUPAC Name dimethyl 5-(3,4-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Standard InChI InChI=1S/C16H13Cl2NO5S/c1-23-15(20)12-11-6-25(22)7-19(11)14(13(12)16(21)24-2)8-3-4-9(17)10(18)5-8/h3-5H,6-7H2,1-2H3
Standard InChI Key LCCAHCFTYHJVPG-UHFFFAOYSA-N
SMILES COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=C(C=C3)Cl)Cl

Introduction

6,7-Dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2λ4-pyrrolo[1,2-c] thiazole-6,7-dicarboxylate is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrrolo-thiazole framework, which includes both nitrogen and sulfur atoms in its ring structure, contributing to its diverse biological activities and chemical reactivity . This compound is of significant interest in medicinal chemistry due to its potential applications in modulating biological pathways.

Synthesis

The synthesis of 6,7-dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2λ4-pyrrolo[1,2-c] thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. These may include cyclization reactions under controlled conditions (temperature, solvent choice) followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Biological Activities and Applications

This compound exhibits significant biological activity, particularly in enzyme inhibition. It has been shown to interact with specific targets within biological systems, suggesting potential therapeutic benefits in disease processes. Additionally, compounds with similar structures have been studied for their role in modulating immune responses, particularly through interactions with toll-like receptors (TLRs).

Suppliers and Availability

6,7-Dimethyl-5-(3,4-dichlorophenyl)-2-oxo-1H,3H-2λ4-pyrrolo[1,2-c] thiazole-6,7-dicarboxylate can be sourced from various chemical suppliers, including Key Organics Ltd. in the United Kingdom .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator